molecular formula C18H20N2O4S B3981981 N-[4-(acetylsulfamoyl)phenyl]-3-phenylbutanamide

N-[4-(acetylsulfamoyl)phenyl]-3-phenylbutanamide

Cat. No.: B3981981
M. Wt: 360.4 g/mol
InChI Key: MFSDUWFVFGLXGX-UHFFFAOYSA-N
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Description

N-[4-(acetylsulfamoyl)phenyl]-3-phenylbutanamide is an organic compound with the molecular formula C18H20N2O4S It is known for its unique chemical structure, which includes an acetylsulfamoyl group attached to a phenyl ring and a phenylbutanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(acetylsulfamoyl)phenyl]-3-phenylbutanamide typically involves the reaction of 4-aminobenzenesulfonamide with acetic anhydride to form the acetylsulfamoyl derivative. This intermediate is then reacted with 3-phenylbutanoyl chloride under appropriate conditions to yield the final product. The reaction conditions often include the use of a base such as pyridine or triethylamine to facilitate the acylation process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems. Quality control measures are implemented to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[4-(acetylsulfamoyl)phenyl]-3-phenylbutanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The acetylsulfamoyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of sulfonic acid derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted phenylbutanamides.

Scientific Research Applications

N-[4-(acetylsulfamoyl)phenyl]-3-phenylbutanamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential as an enzyme inhibitor or modulator.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[4-(acetylsulfamoyl)phenyl]-3-phenylbutanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The acetylsulfamoyl group is known to form strong hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The phenylbutanamide moiety may contribute to the compound’s overall binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(acetylsulfamoyl)phenyl]-3-methylbutanamide
  • N-[4-(acetylsulfamoyl)phenyl]carbamothioyl-3-methylbutanamide
  • N-[4-(acetylsulfamoyl)phenyl]carbamothioyl-3-nitrobenzamide

Uniqueness

N-[4-(acetylsulfamoyl)phenyl]-3-phenylbutanamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. Its acetylsulfamoyl group is particularly effective in forming hydrogen bonds, enhancing its potential as an enzyme inhibitor. Additionally, the phenylbutanamide moiety provides structural stability and contributes to its overall bioactivity.

Properties

IUPAC Name

N-[4-(acetylsulfamoyl)phenyl]-3-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O4S/c1-13(15-6-4-3-5-7-15)12-18(22)19-16-8-10-17(11-9-16)25(23,24)20-14(2)21/h3-11,13H,12H2,1-2H3,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFSDUWFVFGLXGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC(=O)C)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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